2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including this compound, is characterized by a five-membered ring containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Scientific Research Applications
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Phosphoinositide 3-Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : This compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3K), which are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
- Method : The compound was synthesized and then tested for PI3K inhibitory activity. The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
- Results : The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm .
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Multi-targeted Bioactive Molecules
- Field : Medicinal Chemistry
- Application : Thiazoles, which are part of the compound’s structure, are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
- Method : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
- Results : The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described .
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Coordination Polymers
- Field : Inorganic Chemistry
- Application : The compound could potentially be used to prepare new coordination polymers .
- Method : The compound is deprotonated and then used to prepare new coordination polymers with Ag, Mn, Co, Cu, and Zn .
- Results : The resulting coordination polymers are fully characterized by analysis, thermal and XRPD structural methods .
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Synthesis of Oxazoles
- Field : Organic Chemistry
- Application : The compound could potentially be used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles .
- Method : The compound is used in a tandem Ugi/Robinson-Gabriel reaction sequence .
- Results : The reaction sequence leads to the synthesis of 2,4,5-trisubstituted oxazoles .
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Anti-Inflammatory and Analgesic Activities
- Field : Pharmacology
- Application : The compound, due to the presence of the thiazolidinone ring, could potentially exhibit greater anti-inflammatory and analgesic activity .
- Method : The compound would be administered orally at a dose of 50 mg/kg and its anti-inflammatory and analgesic activities compared to a reference compound .
- Results : It was observed that the presence of the thiazolidinone ring led to greater anti-inflammatory and analgesic activity at 50 mg/kg po in comparison to the reference compound .
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Synthesis of 2,4,5-Trisubstituted Oxazoles
- Field : Organic Chemistry
- Application : The compound could potentially be used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles .
- Method : The compound is used in a tandem Ugi/Robinson-Gabriel reaction sequence .
- Results : The reaction sequence leads to the synthesis of 2,4,5-trisubstituted oxazoles .
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)19-9-8-15(27-2)12-18(19)28-3/h4-12,24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADPIGCHPPLMJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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